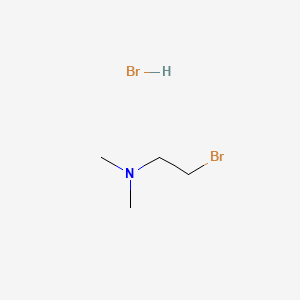

2-Bromo-N,N-dimethylethanamine hydrobromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-N,N-dimethylethanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10BrN.BrH/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRUVSDIZTZFFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60951281 | |

| Record name | 2-Bromo-N,N-dimethylethan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2862-39-7 | |

| Record name | (2-Bromoethyl)dimethylamine hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2862-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N,N-dimethylethan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromoethyldimethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-N,N-dimethylethanamine Hydrobromide: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Bromo-N,N-dimethylethanamine hydrobromide (CAS No: 2862-39-7), a crucial reagent and building block in organic synthesis and pharmaceutical development. We will delve into its core chemical properties, reactivity, synthesis, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Chemical Identity and Physicochemical Properties

This compound is a quaternary ammonium salt valued for its stability and reactivity.[1][2] Its salt form enhances handling and solubility characteristics compared to its free base, making it particularly suitable for various applications in pharmaceutical chemistry.[1]

Structural and Physical Data Summary

The fundamental properties of this compound are summarized below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 2862-39-7 | [1][3][4] |

| IUPAC Name | 2-bromo-N,N-dimethylethanamine;hydrobromide | [1][3] |

| Molecular Formula | C₄H₁₁Br₂N | [1][2][4] |

| Molecular Weight | 232.94 g/mol | [1][2] |

| Melting Point | 188-189 °C | [1][3] |

| Physical Form | Solid | [3] |

| SMILES | CN(CCBr)C.[H]Br | [4] |

| InChI Key | MFRUVSDIZTZFFL-UHFFFAOYSA-N | [1][3] |

Synthesis and Purification

The historical and most common synthesis route for this compound involves the reaction of 2-(dimethylamino)ethanol with hydrobromic acid.[1] This streamlined approach efficiently converts the hydroxyl group into a bromine atom while concurrently forming the stable hydrobromide salt.[1]

Synthetic Workflow Diagram

Caption: Synthesis of 2-Bromo-N,N-dimethylethanamine HBr.

Detailed Synthesis Protocol

This protocol outlines the laboratory-scale synthesis of this compound from 2-(dimethylamino)ethanol.

Materials:

-

2-(Dimethylamino)ethanol

-

Hydrobromic acid (48% aqueous solution)

-

Acetone (for precipitation/washing)

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, cool a measured amount of 48% hydrobromic acid in an ice bath.

-

Addition of Substrate: Slowly add 2-(dimethylamino)ethanol to the cold hydrobromic acid with continuous stirring. The addition should be controlled to manage the exothermic reaction.

-

Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for a period sufficient to ensure complete conversion (typically several hours, monitored by TLC).

-

Isolation: Cool the reaction mixture to room temperature and then further in an ice bath. The product may precipitate directly. If not, reduce the volume under vacuum to a concentrated syrup.

-

Precipitation & Washing: Add cold acetone to the cooled residue to precipitate the hydrobromide salt. Stir the resulting slurry, then collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold acetone until the filtrate runs clear.

-

Drying: Dry the final product under vacuum to yield this compound as a white to off-white solid.

Liberation of the Free Amine

For reactions requiring the free base, the hydrobromide salt must be neutralized.

Procedure:

-

Suspend the this compound in a biphasic mixture of a suitable organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium carbonate (Na₂CO₃).[5]

-

Stir the mixture vigorously until all the solid has dissolved and the aqueous layer is basic.

-

Separate the organic layer.

-

Extract the aqueous layer with additional portions of the organic solvent.

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine, 2-bromo-N,N-dimethylethanamine. This free base is less stable than the salt and should typically be used immediately.

Reactivity and Mechanistic Insights

The utility of this compound stems from its reactivity as an alkylating agent in nucleophilic substitution reactions.

Nucleophilic Substitution Dynamics

The molecule contains a primary alkyl bromide. The bromine atom is an excellent leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. The reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.

Caption: Generalized SN2 reaction mechanism.

Causality of Reactivity

-

Leaving Group Ability: The bromo substituent is a superior leaving group compared to a chloro substituent. This makes 2-bromo-N,N-dimethylethanamine significantly more reactive in alkylation reactions than its chloro-analogue, 2-chloro-N,N-dimethylethanamine HCl.[1]

-

Steric Hindrance: The N,N-dimethyl groups exhibit less steric hindrance compared to larger alkyl groups like N,N-diethyl. Consequently, the dimethyl variant undergoes nucleophilic substitution at a faster rate than its diethyl analogue.[1]

Applications in Research and Drug Development

This compound is a versatile building block in the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates.[1]

-

Pharmaceutical Synthesis: It is a key precursor for introducing the dimethylaminoethyl moiety into drug candidates. This functional group is common in many classes of drugs, including antihistamines, anticholinergics, and local anesthetics, where it can be critical for modulating solubility, receptor binding, and pharmacokinetic properties.

-

Biochemical Research: The compound can act as a methylating agent in certain biochemical reactions, facilitating the transfer of methyl groups.[1] This property is useful in studies involving methyltransferase enzymes, which are crucial for processes like gene regulation and protein function.[1]

-

General Organic Synthesis: It serves as a valuable two-carbon electrophile for forming new carbon-heteroatom bonds (C-N, C-O, C-S) with a variety of nucleophiles.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

Hazard Identification

The compound is classified with the following hazard statements:

Recommended Handling and PPE

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6][7]

-

Personal Protective Equipment (PPE):

-

Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in the work area.[6] Wash hands thoroughly after handling.[6]

Storage

Store the container tightly closed in a dry, cool, and well-ventilated place.[7] Recommended storage is at room temperature.[3][4]

References

- This compound | 2862-39-7 | Benchchem.

- This compound | 2862-39-7 - Sigma-Aldrich.

- 2-BROMO-N,N-DIETHYLETHYLAMINE HYDROBROMIDE synthesis - ChemicalBook.

- This compound | 2862-39-7 | FB140652 - Biosynth.

- 2862-39-7 | this compound - ChemScene.

- (2-Bromoethyl)

- Chemical Safety Data Sheet MSDS / SDS - 2-Bromo-N-methyl-ethylamine hydrobromide - ChemicalBook.

- 2-BROMO-N,N-DIETHYLETHYLAMINE HYDROBROMIDE | 1069-72-3 - ChemicalBook.

- This compound | 2862-39-7 - Sigma-Aldrich.

- 2-Bromo Ethylamine Hydrobromide CAS No 2576-47-8 MATERIAL SAFETY D

Sources

- 1. This compound | 2862-39-7 | Benchchem [benchchem.com]

- 2. This compound | 2862-39-7 | FB140652 [biosynth.com]

- 3. This compound | 2862-39-7 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-BROMO-N,N-DIETHYLETHYLAMINE HYDROBROMIDE synthesis - chemicalbook [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

2-Bromo-N,N-dimethylethanamine hydrobromide CAS number 2862-39-7

An In-depth Technical Guide to 2-Bromo-N,N-dimethylethanamine hydrobromide (CAS 2862-39-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a versatile reagent with significant applications in organic synthesis and pharmaceutical development. Moving beyond a simple data sheet, this guide delves into the causality behind its synthesis, reactivity, and handling, offering field-proven insights to empower your research and development endeavors.

Core Chemical Identity and Physicochemical Profile

This compound, registered under CAS number 2862-39-7, is a quaternary ammonium salt.[1][2] Its salt form enhances stability and improves handling characteristics compared to its free base, making it a preferred choice for many laboratory and industrial applications.[1] The fundamental properties of this compound are summarized below, providing a foundational dataset for experimental design.

| Property | Value | Source(s) |

| CAS Number | 2862-39-7 | [1][3][4] |

| IUPAC Name | 2-bromo-N,N-dimethylethanamine;hydrobromide | [1][5] |

| Synonyms | (2-Bromoethyl)dimethylamine hydrobromide, 2-Dimethylaminoethyl bromide HBr | [1][4][6][7] |

| Molecular Formula | C₄H₁₁Br₂N | [1][3][4] |

| Molecular Weight | 232.94 g/mol | [1][2] |

| Melting Point | 188-189 °C | [1][3] |

| Appearance | Solid | [3][8] |

| InChI Key | MFRUVSDIZTZFFL-UHFFFAOYSA-N | [1][3] |

| SMILES | CN(CCBr)C.[H]Br | [4] |

Synthesis and Purification: A Protocol Driven by Chemical Principles

The most prevalent and efficient synthesis of this compound involves the direct bromination of its precursor, N,N-dimethylethanolamine, using hydrobromic acid (HBr).[1][6] This reaction is a classic example of a nucleophilic substitution where the hydroxyl group is converted into a superior leaving group (H₂O) under acidic conditions, allowing for its displacement by the bromide ion.

Caption: Synthesis of 2-Bromo-N,N-dimethylethanamine HBr.

Step-by-Step Synthesis Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath to maintain a low temperature.

-

Reagent Charging: Charge the flask with concentrated hydrobromic acid.

-

Controlled Addition: Add N,N-dimethylethanolamine dropwise from the dropping funnel to the stirred HBr.[1]

-

Causality: This addition must be slow and controlled to manage the exothermic nature of the acid-base neutralization. Maintaining a low temperature (0–10 °C) is critical to prevent side reactions and ensure high yield.[1]

-

-

Reaction: After the addition is complete, allow the mixture to stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: The product, being a salt, will often precipitate from the reaction mixture upon completion or during concentration. Isolate the crude solid product by vacuum filtration.

-

Purification: Wash the isolated solid with a cold, non-polar solvent (e.g., acetone or ethyl acetate) to remove unreacted starting material and organic-soluble impurities.[9] Recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) can be performed to achieve high purity.

-

Drying: Dry the purified white solid under vacuum to remove residual solvents.

Liberating the Free Amine:

For reactions where the free base is required, the hydrobromide salt can be neutralized. This is a critical step, as the quaternary ammonium form is unreactive as a nucleophile.

-

Stir the hydrobromide salt in a biphasic mixture of a saturated aqueous sodium carbonate (Na₂CO₃) solution and an organic solvent like ethyl acetate (EtOAc).[10]

-

The carbonate base neutralizes the hydrobromide, liberating the free amine.

-

The free amine, being more organic-soluble, is extracted into the ethyl acetate layer.

-

Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine, 2-bromo-N,N-dimethylethanamine.

Reactivity and Mechanistic Considerations

The utility of this compound stems from its dual functionality: a tertiary amine and a primary alkyl bromide. The bromine atom is an excellent leaving group, making the ethyl backbone susceptible to nucleophilic attack.

Caption: General alkylation reaction using the subject compound.

Key Reactivity Insights:

-

Superior Leaving Group: The bromo substituent provides a higher leaving-group ability compared to its chloro analogue (2-chloro-N,N-dimethylethanamine HCl). This makes the bromo compound significantly more reactive in alkylation reactions, often proceeding under milder conditions and with faster kinetics.[1]

-

Steric Effects: Compared to its diethyl analogue (2-bromo-N,N-diethylethylamine HBr), the dimethyl variant exhibits faster nucleophilic substitution rates. This is a direct consequence of reduced steric hindrance around the nitrogen atom and the reaction center, facilitating easier access for incoming nucleophiles.[1]

Applications in Drug Discovery and Development

This compound is not merely a laboratory curiosity; it is a pivotal building block in the synthesis of pharmaceutically active compounds.

-

Synthetic Intermediate: Its primary role is as a versatile two-carbon electrophilic synthon. It is widely used to introduce the N,N-dimethylethanamine moiety into larger molecules, a common structural motif in many antihistamines, anticholinergics, and other CNS-active drugs.

-

Methylating Agent: In certain biochemical contexts, it can act as a methylating agent, facilitating the transfer of methyl groups to substrates.[1] This property is valuable in studies involving methyltransferases, which are crucial enzymes in gene regulation and protein function.[1]

-

Pharmaceutical Excipients and Conjugates: The compound has been utilized as an excipient in pharmaceutical formulations and in the preparation of conjugates for clinical diagnostics.[2]

-

Research Chemical: It serves as a starting material for the synthesis of novel chemical entities, enabling researchers to explore new biochemical pathways and develop compounds with unique biological activities.[1][11] It has also been noted for potential anti-inflammatory properties, suggesting its utility in research targeting respiratory diseases.[2]

Safety, Handling, and Storage

As with any reactive chemical, adherence to strict safety protocols is paramount. The compound is classified as harmful and an irritant.

Hazard Identification:

| Hazard Code | Description | Classification |

| H302 | Harmful if swallowed | Acute toxicity, Oral (Category 4) |

| H315 | Causes skin irritation | Skin irritation (Category 2) |

| H319 | Causes serious eye irritation | Eye irritation (Category 2) |

| H335 | May cause respiratory irritation | Specific target organ toxicity – single exposure (Category 3) |

| (Source:[5][12]) |

Recommended Handling Protocol:

-

Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[12][13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[12]

-

Skin Protection: Wear impervious gloves (inspect before use) and protective clothing to prevent skin contact.[13][14]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[12]

-

-

Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[13] Avoid formation of dust.[14] Do not eat, drink, or smoke in the work area.[12] Wash hands thoroughly after handling.[12]

Caption: A self-validating workflow for safe handling and storage.

Storage Conditions:

Store the container tightly closed in a dry, cool, and well-ventilated place.[13] The recommended storage temperature is generally room temperature or between 10-25°C.[2][3]

References

- This compound | 2862-39-7 | Benchchem. (n.d.). Benchchem.

- 2-BROMO-N,N-DIETHYLETHYLAMINE HYDROBROMIDE synthesis - ChemicalBook. (n.d.). ChemicalBook.

- This compound | 2862-39-7 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- 2862-39-7 | this compound - ChemScene. (n.d.). ChemScene.

- (2-Bromoethyl)dimethylamine hydrobromide SDS, 2862-39-7 Safety Data Sheets - ECHEMI. (n.d.). Echemi.com.

- This compound | 2862-39-7 | FB140652 - Biosynth. (n.d.). Biosynth.

- This compound | 2862-39-7 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- Chemical Safety Data Sheet MSDS / SDS - 2-Bromo-N-methyl-ethylamine hydrobromide - ChemicalBook. (2025, July 26). ChemicalBook.

- Cas 2862-39-7,B-DIMETHYLAMINOETHYL BROMIDE HYDROBROMIDE | lookchem. (n.d.). Lookchem.com.

- 2-Bromo Ethylamine Hydrobromide CAS No 2576-47-8 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.). CDH Fine Chemical.

- Dimethylaminoethyl bromide HBr | CAS 2862-39-7 | SCBT - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.

- β-BROMOETHYLAMINE HYDROBROMIDE - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- 2-Bromo-N,N-dimethylethan-1-amine | 5459-68-7 | Pharmaffiliates. (n.d.). Pharmaffiliates.

- 2-Bromoethyldimethylammonium bromide | C4H11Br2N | CID 45791347 - PubChem. (n.d.). PubChem.

Sources

- 1. This compound | 2862-39-7 | Benchchem [benchchem.com]

- 2. This compound | 2862-39-7 | FB140652 [biosynth.com]

- 3. This compound | 2862-39-7 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-Bromoethyldimethylammonium bromide | C4H11Br2N | CID 45791347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cas 2862-39-7,B-DIMETHYLAMINOETHYL BROMIDE HYDROBROMIDE | lookchem [lookchem.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 2862-39-7 [sigmaaldrich.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 2-BROMO-N,N-DIETHYLETHYLAMINE HYDROBROMIDE synthesis - chemicalbook [chemicalbook.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. echemi.com [echemi.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

structure and nomenclature of 2-Bromo-N,N-dimethylethanamine hydrobromide

An In-Depth Technical Guide to 2-Bromo-N,N-dimethylethanamine Hydrobromide for Advanced Research & Development

Abstract

This compound is a pivotal reagent in synthetic organic chemistry, valued for its bifunctional nature which incorporates a reactive alkyl bromide and a tertiary amine. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the compound's structure, nomenclature, and physicochemical properties, and offers a detailed, field-proven protocol for its synthesis and purification. The narrative emphasizes the causality behind experimental choices, exploring the compound's reactivity profile and its critical role as an aminoethylating agent in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This document serves as a self-validating system, grounding key claims in authoritative references and presenting quantitative data and workflows in accessible formats to support advanced research and development endeavors.

Chemical Identity and Nomenclature

Systematic nomenclature, as established by the International Union of Pure and Applied Chemistry (IUPAC), is foundational for the unambiguous identification of chemical entities. The official IUPAC name for this compound is 2-bromo-N,N-dimethylethanamine;hydrobromide.[1] This name precisely describes its structure: an ethane backbone substituted with a bromine atom at position 2 and a dimethylamino group at position 1, existing as a hydrobromide salt.[2] The Chemical Abstracts Service (CAS) has assigned the unique registry number 2862-39-7, which ensures its universal recognition across scientific databases and literature.[2]

Due to its frequent use, several synonyms are common in literature, including (2-bromoethyl)dimethylamine hydrobromide and 2-bromoethyldimethylammonium bromide.[2][3] These alternative names, while structurally descriptive, should be cross-referenced with the CAS number to ensure accuracy.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-bromo-N,N-dimethylethanamine;hydrobromide | [1] |

| CAS Number | 2862-39-7 | [2][4] |

| Molecular Formula | C₄H₁₁Br₂N | [2][5] |

| Molecular Weight | 232.95 g/mol | [4][6] |

| InChI Key | MFRUVSDIZTZFFL-UHFFFAOYSA-N | |

| Canonical SMILES | CN(C)CCBr.Br | [3][4] |

| EC Number | 220-680-4 | [2][3] |

Molecular Structure and Physicochemical Properties

The compound exists as an ammonium salt, where the tertiary amine is protonated by hydrobromic acid. This salt form confers greater stability and crystallinity compared to its free base, making it easier to handle and store.[7] The presence of the bromine atom makes the adjacent carbon electrophilic and susceptible to nucleophilic attack, a key feature of its reactivity.

The physicochemical properties of the compound are summarized below. Its solid form and relatively high melting point are characteristic of ionic salts.

| Property | Value | Source(s) |

| Physical Form | Solid | |

| Melting Point | 188-189 °C | |

| Topological Polar Surface Area (TPSA) | 3.24 Ų | [4] |

| LogP | 1.5208 | [4] |

| Storage Temperature | Room Temperature | [4] |

Synthesis and Purification

Mechanistic Rationale and Synthetic Route

The most direct and industrially relevant synthesis of this compound proceeds from the precursor N,N-dimethylethanolamine.[7] The reaction is a nucleophilic substitution where the hydroxyl group is replaced by a bromide. This conversion is performed in a strong acidic medium, typically concentrated hydrobromic acid. The acidic environment serves a dual purpose: it protonates the hydroxyl group, converting it into a good leaving group (water), and it protonates the tertiary amine, protecting it from acting as a competing nucleophile. The final product precipitates from the reaction medium as the stable hydrobromide salt.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous β-bromoalkylamine hydrobromides, ensuring robustness and reproducibility.[8][9]

Materials:

-

N,N-Dimethylethanolamine (Reagent Grade)

-

Hydrobromic Acid (48% aqueous solution, specific gravity ≥ 1.42)

-

Acetone (ACS Grade, pre-chilled)

-

Round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser.

Procedure:

-

Reaction Setup: In a 2L round-bottomed flask, place 700 mL (approx. 6.2 moles) of 48% hydrobromic acid. Cool the flask in an ice-water bath with vigorous stirring.

-

Addition of Amine: Slowly add 100 g (1.12 moles) of N,N-dimethylethanolamine dropwise via the dropping funnel over 60-90 minutes. Causality: The slow addition and cooling are critical to manage the highly exothermic acid-base neutralization, preventing side reactions and ensuring safety.[9] The large excess of HBr drives the subsequent substitution reaction to completion.

-

Reaction: Once the addition is complete, remove the ice bath. Attach a reflux condenser and heat the mixture to a gentle reflux. Continue heating for 4-6 hours. Causality: Heating provides the necessary activation energy for the Sₙ2 reaction to substitute the protonated hydroxyl group with bromide.

-

Workup and Isolation: Allow the reaction mixture to cool to room temperature, then further cool in an ice bath. The product may begin to crystallize. Pour the cooled mixture into a 2L beaker and slowly add 1L of pre-chilled acetone with stirring. Causality: The hydrobromide salt is poorly soluble in acetone, causing it to precipitate, separating it from unreacted starting materials and aqueous HBr.

-

Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake with several portions of cold acetone until the filtrate runs clear.[8]

-

Drying: Dry the white crystalline product under vacuum to a constant weight. The expected yield is typically high, often exceeding 80%.

Spectroscopic Characterization

Verifying the structure and purity of the synthesized compound is paramount. While a dedicated spectrum is not publicly available, the expected NMR and IR characteristics can be reliably predicted.

-

¹H NMR: The proton NMR spectrum (in D₂O or DMSO-d₆) is expected to show three distinct signals:

-

A singlet integrating to 6 protons for the two equivalent methyl groups on the nitrogen (-N(CH₃)₂). This signal would be downfield due to the inductive effect of the positive nitrogen center.

-

A triplet integrating to 2 protons for the methylene group adjacent to the nitrogen (-CH₂-N).

-

A triplet integrating to 2 protons for the methylene group adjacent to the bromine (-CH₂-Br), shifted furthest downfield due to the strong deshielding effect of the electronegative bromine atom.

-

-

¹³C NMR: The carbon NMR spectrum would show three signals corresponding to the methyl carbons, the nitrogen-adjacent methylene carbon, and the bromine-adjacent methylene carbon.

-

IR Spectroscopy: The infrared spectrum would be characterized by C-H stretching and bending vibrations. A broad absorption would be expected in the 2400-2800 cm⁻¹ region, which is characteristic of the N-H stretch in a tertiary ammonium salt.

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound stems from its identity as a potent aminoethylating agent . It is an electrophilic building block used to introduce the -(CH₂)₂-N(CH₃)₂ moiety into a target molecule.

The reaction typically proceeds via a nucleophilic substitution (Sₙ2) mechanism, where a nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion, which is an excellent leaving group. For the reaction to occur, the free base form of the amine is often required, which can be generated in situ or by a separate extraction step. This is achieved by treating the hydrobromide salt with a base, such as sodium carbonate, and extracting the free amine into an organic solvent.[7]

Key Reactivity Insights:

-

Leaving Group Ability: The bromo substituent is a superior leaving group compared to a chloro substituent, making the bromo-analogue more reactive in alkylation reactions.[7] This is a critical consideration for reaction design, allowing for milder conditions and faster reaction times.

-

Steric Effects: The dimethylamino group presents less steric hindrance than a diethylamino group. Consequently, 2-Bromo-N,N-dimethylethanamine exhibits faster rates of nucleophilic substitution compared to its diethyl analogue.[7]

Relevance in Drug Discovery and Development

The dimethylaminoethyl moiety is a common structural motif in a wide range of biologically active molecules, particularly in pharmaceuticals targeting the central nervous system. This group can enhance solubility and is often crucial for binding to biological targets.

Examples of Application:

-

Antihistamines: This reagent is a key building block for many first-generation H₁-antagonists of the ethanolamine ether class. For example, it is used in the synthesis of Bromodiphenhydramine , where it is coupled with (4-bromophenyl)(phenyl)methanol via a Williamson ether synthesis.[10]

-

Other CNS-Active Agents: The analogous 2-chloro-N,N-dimethylethanamine is used to synthesize Brompheniramine , another prominent antihistamine, highlighting the importance of the -(CH₂)₂-N(CH₃)₂ linker in this class of drugs.[11] The bromo-reagent described herein can be used for the same purpose, often with the advantage of higher reactivity.

Safety, Handling, and Storage

As with any reactive chemical reagent, proper handling and storage are essential for ensuring laboratory safety.

| Hazard Category | GHS Hazard Statements | Precautionary Statements |

| Acute Toxicity | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Handling:

-

Work in a well-ventilated fume hood.

-

Use appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid formation of dust and aerosols.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

The compound is stable at room temperature.

References

-

Cortese, F. β-BROMOETHYLAMINE HYDROBROMIDE. Organic Syntheses. (URL: [Link])

-

Electronic Supplementary Information (ESI) for "AIE-based theranostic system: tamoxifen-loaded nanoparticle for simultaneous imaging and chemotherapy of breast cancer" - The Royal Society of Chemistry. (URL: [Link])

-

Marvel, C. S. & Bailey, C. F. taurine. Organic Syntheses. (URL: [Link])

-

2-Bromoethyldimethylammonium bromide | C4H11Br2N | CID 45791347 - PubChem. (URL: [Link])

-

This compound - [B39953] - Synthonix. (URL: [Link])

-

Synthesis of brompheniramine maleate | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Tawar, Y. A., et al. A PROCESS FOR THE PREPARATION OF OPTICALLY PURE D(+) BROMPHENIRAMINE AND ITS PHARMACEUTICALLY ACCEPTABLE SALTS. Worldwidejournals.com. (URL: [Link])

-

Experimental and Theoretical Analysis of the Thiol-Promoted Fragmentation of 2-Halo-3-tosyl-oxanorbornadienes - PMC - NIH. (URL: [Link])

-

2-Bromoethyldimethylammonium bromide | C4H11Br2N | CID 45791347 - PubChem (Synonyms). (URL: [Link])

-

2-Bromoethyldimethylamine | C4H10BrN | CID 17864 - PubChem - NIH. (URL: [Link])

Sources

- 1. 2-BROMO-N,N-DIETHYLETHYLAMINE HYDROBROMIDE(5392-81-4) 1H NMR [m.chemicalbook.com]

- 2. 2-BROMO-N,N-DIETHYLETHYLAMINE HYDROBROMIDE synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Bromoethyldimethylammonium bromide | C4H11Br2N | CID 45791347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 2862-39-7 | FB140652 [biosynth.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | 2862-39-7 | Benchchem [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

2-Bromo-N,N-dimethylethanamine hydrobromide molecular weight and formula

An In-Depth Technical Guide to 2-Bromo-N,N-dimethylethanamine Hydrobromide for Advanced Research and Pharmaceutical Development

Authored by a Senior Application Scientist

This guide provides an in-depth examination of this compound, a critical reagent in synthetic organic chemistry and a versatile building block in modern drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond basic data to explore the causality behind its applications, synthesis, and handling, ensuring a foundation of expertise, authority, and trustworthiness.

Core Compound Identification and Physicochemical Properties

This compound, identified by CAS Number 2862-39-7, is a quaternary ammonium salt that serves as a stable and reactive source of the 2-(dimethylamino)ethyl moiety.[1][2][3][4][5][6] Its salt form is crucial for its utility, enhancing stability, solubility in polar solvents, and ease of handling compared to its free base, which is more volatile and hygroscopic.[1]

The compound's structure features a tertiary amine and a primary alkyl bromide, a combination that dictates its reactivity profile, primarily as an electrophile in alkylation reactions. The hydrobromide counter-ion renders the material as a solid, simplifying weighing and dispensing in laboratory and manufacturing settings.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| IUPAC Name | 2-bromo-N,N-dimethylethanamine;hydrobromide | [1][4][6] |

| Synonyms | (2-Bromoethyl)dimethylamine hydrobromide, 2-Bromo-N,N-dimethylethylamine hydrobromide | [1][3][6][7] |

| CAS Number | 2862-39-7 | [1][2][3][4][5][6][8] |

| Molecular Formula | C₄H₁₁Br₂N | [1][2][3][5][6] |

| Molecular Weight | 232.94 g/mol | [1][2][6] |

| Appearance | Solid | [4][8] |

| Melting Point | 188-189°C | [1][4] |

| InChI Key | MFRUVSDIZTZFFL-UHFFFAOYSA-N | [1][4][8] |

Synthesis and Rationale: From Precursor to Stable Salt

The predominant synthesis route for this compound is valued for its efficiency and scalability, making it suitable for both academic research and industrial production.

Synthetic Pathway

The most common historical and current synthesis involves the reaction of 2-(dimethylamino)ethanol with hydrobromic acid (HBr).[1] This process is a classic example of a nucleophilic substitution reaction where the hydroxyl group is converted into a better leaving group (water) upon protonation, which is then displaced by the bromide ion.

Caption: Synthesis workflow for 2-Bromo-N,N-dimethylethanamine HBr.

Causality Behind the Methodology

-

Choice of Acid: Using hydrobromic acid serves a dual purpose. It acts as the proton source to activate the hydroxyl group and as the nucleophile (bromide ion) for substitution. This streamlines the process, avoiding the need for a separate halogenating agent like PBr₃ or SOCl₂ followed by salt formation.

-

Salt Formation: The reaction is typically run with excess HBr or followed by treatment with HBr gas. The resulting hydrobromide salt precipitates from non-polar solvents or upon cooling. This is a critical purification step and ensures the final product has enhanced stability for storage.[1] The quaternary ammonium salt structure is less prone to degradation compared to the free base.[1]

Core Applications in Drug Development and Organic Synthesis

The utility of this reagent stems from its bifunctional nature: a reactive electrophilic site (the carbon bonded to bromine) and a tertiary amine that can be leveraged for its basicity or as a handle for further functionalization.

As a Key Alkylating Agent

The primary application is in nucleophilic substitution reactions to introduce the dimethylaminoethyl group onto various scaffolds.[1] The bromo-substituent is an excellent leaving group, making it more reactive in alkylation reactions than its chloro-analogue.[1] This functional group is a common structural motif in many pharmacologically active compounds, including antihistamines, anticholinergics, and antiarrhythmics, where it often plays a role in receptor binding and modulating solubility.

Biochemical Probes and Methylation Studies

In a biochemical context, this compound can serve as a methylating agent.[1] It interacts with enzymes like methyltransferases, which are pivotal in processes such as gene regulation.[1] Researchers can use this compound to study the effects of methylation on proteins and nucleic acids.[1]

Experimental Protocol: General Procedure for N-Alkylation

This protocol outlines a self-validating workflow for the N-alkylation of a generic amine using this compound. The principles are broadly applicable to O- and S-alkylation as well.

Step-by-Step Methodology

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), add the nucleophile (amine, 1.0 eq) and a suitable aprotic polar solvent (e.g., DMF, Acetonitrile).

-

Add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0-3.0 eq). The base is crucial to deprotonate the nucleophile and to neutralize the HBr released, driving the reaction to completion.

-

-

Reagent Addition:

-

Add this compound (1.1-1.5 eq) portion-wise at room temperature. An exothermic reaction may be observed.

-

-

Reaction & Monitoring:

-

Heat the reaction mixture to an appropriate temperature (typically 50-80°C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

-

Workup & Isolation:

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, Dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure alkylated product.

-

Caption: Standard experimental workflow for alkylation reactions.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous properties.

-

Hazard Identification: The compound is harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][8]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood.[7][9] Wear appropriate PPE, including safety goggles with side-shields, a lab coat, and chemical-resistant gloves.[7][9]

-

Handling Precautions: Avoid creating dust.[7][9][10] Use non-sparking tools.[7][9] Avoid contact with skin, eyes, and clothing.[7][9][11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][10] It should be stored away from strong oxidizing agents.[11]

Conclusion

This compound is a cornerstone reagent for synthetic and medicinal chemists. Its value lies not just in its reactivity but in the stability and handling characteristics afforded by its hydrobromide salt form. A thorough understanding of its synthesis, reaction mechanisms, and safety protocols, as detailed in this guide, empowers researchers to leverage its full potential in the development of novel chemical entities and pharmaceuticals.

References

-

2-Bromoethyldimethylammonium bromide | C4H11Br2N | CID 45791347 - PubChem. (URL: [Link])

-

This compound - [B39953] - Synthonix. (URL: [Link])

-

2-Bromoethyldimethylammonium bromide | C4H11Br2N | CID 45791347 - PubChem. (URL: [Link])

Sources

- 1. This compound | 2862-39-7 | Benchchem [benchchem.com]

- 2. This compound | 2862-39-7 | FB140652 [biosynth.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 2862-39-7 [sigmaaldrich.com]

- 5. Synthonix, Inc > 2862-39-7 | this compound [synthonix.com]

- 6. 2-Bromoethyldimethylammonium bromide | C4H11Br2N | CID 45791347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. This compound | 2862-39-7 [sigmaaldrich.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

2-Bromo-N,N-dimethylethanamine hydrobromide mechanism of action as an alkylating agent

Whitepaper: The Alkylating Mechanism of 2-Bromo-N,N-dimethylethanamine Hydrobromide

A Technical Guide for Researchers and Drug Development Professionals

Abstract

2-Bromo-N,N-dimethylethanamine is a mono-functional alkylating agent belonging to the haloalkylamine class. While structurally simpler than bifunctional nitrogen mustards used in chemotherapy, it operates via the same fundamental bioactivation principle: intramolecular cyclization to form a highly strained and reactive aziridinium ion. This electrophilic intermediate is the ultimate alkylating species, capable of forming covalent bonds with biological nucleophiles, most notably DNA. This guide provides an in-depth exploration of this mechanism, from the initial chemical transformation to the resultant cytotoxic effects on target cells. We will detail the causality behind its reactivity, present methodologies for its evaluation, and offer field-proven insights for its application in a research context.

Introduction: The Chemical Nature of 2-Bromo-N,N-dimethylethanamine

2-Bromo-N,N-dimethylethanamine is a research chemical often supplied as a hydrobromide salt to improve its stability and handling characteristics.[1] In its salt form, the tertiary amine is protonated. For the alkylating action to commence, the compound must be in its free base form, which is readily achieved at physiological pH.

The molecule's significance as an alkylating agent stems from the juxtaposition of two key functional groups: a tertiary amine (a potent nucleophile) and a primary alkyl bromide, which features a carbon atom susceptible to nucleophilic attack and a good leaving group (Br⁻). This specific arrangement facilitates a spontaneous intramolecular reaction, which is the cornerstone of its biological activity.

The Core Mechanism: Spontaneous Activation to an Aziridinium Ion

The high reactivity of nitrogen mustards and related compounds under mild, physiological conditions is due to the formation of a cyclic aziridinium cation (also known as an ethylene iminium ion).[2] This process is a classic example of neighboring group participation.

The mechanism proceeds as follows:

-

Intramolecular Nucleophilic Attack: The lone pair of electrons on the tertiary nitrogen atom of the free base attacks the adjacent carbon atom bearing the bromine.

-

Displacement of the Leaving Group: This attack displaces the bromide ion (Br⁻).

-

Formation of the Aziridinium Ion: The result is the formation of a strained, three-membered ring containing a positively charged quaternary nitrogen atom: the N,N-dimethylaziridinium ion.

This cyclization is a concerted reaction.[3] The resulting aziridinium cation is a highly potent electrophile for two primary reasons: the significant ring strain of the three-membered ring and the positive charge on the nitrogen atom, which strongly withdraws electron density from the ring carbons.[2] This renders the carbon atoms of the ring highly susceptible to attack by even weak nucleophiles.

Caption: Intramolecular cyclization to the reactive aziridinium ion.

The Biological Target: Alkylation of DNA and Other Nucleophiles

Once formed, the electrophilic aziridinium ion rapidly reacts with available biological nucleophiles. The primary target for cytotoxic alkylating agents is DNA.[2] The electron-rich nitrogen and oxygen atoms within the DNA bases provide multiple sites for alkylation.

-

Primary Alkylation Site: The N7 position of guanine is the most nucleophilic site on DNA bases and is the preferential target for alkylation by aziridinium ions.[2]

-

Other Sites: Other potential alkylation sites include the N3 of adenine, and to a lesser extent, the phosphate backbone.[2][4]

This covalent modification of a DNA base forms a bulky adduct. The consequences of this DNA damage are profound and trigger cellular responses that lead to cytotoxicity, particularly in rapidly dividing cells like cancer cells.[2]

-

DNA Destabilization: Alkylation of the N7 position of guanine introduces a positive charge into the imidazole ring, which can lead to destabilization of the glycosidic bond and subsequent depurination, creating an abasic site.[2]

-

Replication and Transcription Errors: The presence of the bulky adduct can stall DNA polymerase and RNA polymerase, thereby inhibiting DNA replication and transcription.[2]

-

Induction of Apoptosis: If the DNA damage is too severe for cellular repair mechanisms to handle, it will trigger programmed cell death, or apoptosis.[5]

Caption: Alkylation of the N7 position of guanine by the aziridinium ion.

Experimental Evaluation: Protocols and Methodologies

To characterize the activity of this compound, a series of well-established assays can be employed. The choice of assay depends on the specific question being asked, from confirming target engagement (DNA alkylation) to quantifying the ultimate biological outcome (cytotoxicity).

Protocol: In Vitro DNA Alkylation Assay

This protocol provides a method to confirm the direct alkylation of DNA. The principle is to incubate the agent with purified DNA, hydrolyze the DNA to individual bases, and use HPLC to detect the modified guanine adduct.

Methodology:

-

Preparation: Dissolve this compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) to a stock concentration of 10 mM.

-

Reaction: In a microcentrifuge tube, combine 100 µg of calf thymus DNA with the alkylating agent to a final concentration of 1 mM. Adjust the final volume to 200 µL with buffer. Incubate at 37°C for 24 hours. A control reaction with DNA and buffer only should be run in parallel.

-

DNA Precipitation: Add 20 µL of 3 M sodium acetate and 500 µL of ice-cold ethanol to precipitate the DNA. Centrifuge at 14,000 x g for 10 minutes. Discard the supernatant and wash the pellet with 70% ethanol.

-

Hydrolysis: Dry the DNA pellet and resuspend it in 100 µL of 0.1 M HCl. Heat at 70°C for 30 minutes to depurinate the alkylated bases.

-

Analysis: Neutralize the sample with 0.1 M NaOH. Analyze the supernatant by reverse-phase HPLC with UV detection (monitoring at ~254 nm) or, for greater sensitivity and specificity, by LC-MS/MS to identify and quantify the N7-(2-(dimethylamino)ethyl)guanine adduct.

Protocol: Cellular Cytotoxicity Assessment (MTT Assay)

This protocol measures the cytotoxic effect of the alkylating agent on a cancer cell line. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[6] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to formazan, which has a purple color.

Methodology:

-

Cell Seeding: Seed a cancer cell line (e.g., A549 lung carcinoma) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment: Prepare serial dilutions of this compound in growth medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the drug concentration to determine the IC₅₀ value (the concentration of the agent that inhibits cell growth by 50%).

Caption: Experimental workflow for an MTT-based cytotoxicity assay.

Data Presentation

Quantitative results from cytotoxicity assays are best presented in a tabular format to facilitate comparison.

| Cell Line | Exposure Time (hours) | IC₅₀ (µM) |

| A549 (Lung) | 48 | Hypothetical Value 1 |

| MCF-7 (Breast) | 48 | Hypothetical Value 2 |

| U87-MG (Glioblastoma) | 48 | Hypothetical Value 3 |

Table 1: Example data table for summarizing the cytotoxic potency (IC₅₀) of an alkylating agent against various cancer cell lines. Actual values must be determined experimentally.

Conclusion and Future Directions

The mechanism of action of this compound is a clear and well-documented example of bioactivation through intramolecular cyclization. The resulting N,N-dimethylaziridinium ion is a potent electrophile that readily alkylates DNA, leading to cytotoxic effects. This compound serves as an excellent model for studying the fundamental principles of mono-functional alkylating agents. For drug development professionals, understanding this core mechanism is crucial for designing novel therapeutics. Future research could focus on creating bifunctional analogs to enhance DNA cross-linking capabilities or on developing targeted delivery systems to increase the therapeutic index by concentrating the agent at the tumor site. The protocols provided herein offer a robust framework for the continued investigation and characterization of this and other related alkylating compounds.

References

-

Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. (Source: Cancers (Basel), URL: [Link])

-

Chemistry and DNA alkylation reactions of aziridinyl quinones: development of an efficient alkylating agent of the phosphate backbone. (Source: PubMed, URL: [Link])

-

Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. (Source: Frontiers in Chemistry, URL: [Link])

-

2-Bromo-N,N-dimethylethan-1-amine | 5459-68-7. (Source: Pharmaffiliates, URL: [Link])

-

Alkylative Aziridine Ring-Opening Reactions. (Source: Molecules, URL: [Link])

-

Alkylating Agents. (Source: Oncohema Key, URL: [Link])

-

Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. (Source: PubMed, URL: [Link])

-

Alkylative Aziridine Ring-Opening Reactions. (Source: PubMed, URL: [Link])

-

Alkylation of DNA with aziridine produced during the hydrolysis of N,N',N''-triethylenethiophosphoramide. (Source: PubMed, URL: [Link])

-

DNA alkylation and formation of DNA interstrand cross-links by potential antitumour 2,5-bis(1-aziridinyl)-1,4-benzoquinones. (Source: PubMed, URL: [Link])

-

Mapping of DNA alkylation sites induced by aziridinylbenzoquinones in human cells by ligation-mediated polymerase chain reaction. (Source: PubMed, URL: [Link])

-

Chemical Indicator for Alkylating Agents. (Source: ChemistryViews, URL: [Link])

-

Mutation signatures specific to DNA alkylating agents in yeast and cancers. (Source: Nucleic Acids Research, URL: [Link])

-

Cytotoxicity Assays | Life Science Applications. (Source: News-Medical.net, URL: [Link])

-

3.4: Different Cytotoxicity Assays. (Source: Chemistry LibreTexts, URL: [Link])

-

alkylating agents synthesis: Topics by Science.gov. (Source: Science.gov, URL: [Link])

-

Alkylating Agents - Holland-Frei Cancer Medicine. (Source: NCBI Bookshelf, URL: [Link])

-

Biosynthesis of DNA-Alkylating Antitumor Natural Products. (Source: MDPI, URL: [Link])

-

2-Bromoethyldimethylammonium bromide | C4H11Br2N. (Source: PubChem, URL: [Link])

-

Tandem Cationic Cyclization-Aziridinium Ion Formation-Nucleophilic Ring Opening: New Methodology for the Stereocontrolled Synthesis of Substituted Pyrrolidines. (Source: ResearchGate, URL: [Link])

-

Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics. (Source: PubMed, URL: [Link])

-

Alkylating Agents. (Source: Oncohema Key, URL: [Link])

-

Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. (Source: ResearchGate, URL: [Link])

-

Synthesis of spirocyclic azacycles from the cyclization of furan tethered N-acyliminium ions. (Source: Royal Society of Chemistry, URL: [Link])

Sources

- 1. This compound | 2862-39-7 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemistry and DNA alkylation reactions of aziridinyl quinones: development of an efficient alkylating agent of the phosphate backbone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. opentrons.com [opentrons.com]

An In-depth Technical Guide to the Potential Biochemical and Cellular Effects of 2-Bromo-N,N-dimethylethanamine hydrobromide

Introduction

2-Bromo-N,N-dimethylethanamine hydrobromide is a chemical compound with the CAS number 2862-39-7.[1][2] It is a hydrobromide salt of a tertiary amine containing a reactive bromo group.[1] While primarily utilized as a synthetic intermediate in the chemical and pharmaceutical industries, its structural features suggest a potential for significant biochemical and cellular effects.[3][4][5][6][7][8] This guide provides a comprehensive overview of the known chemical properties and a detailed exploration of the potential biological activities of this compound, offering a roadmap for researchers and drug development professionals interested in its further investigation.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to interpreting its potential biological activities.

| Property | Value | Reference |

| CAS Number | 2862-39-7 | [1][2] |

| Molecular Formula | C4H11Br2N | [1][9] |

| Molecular Weight | 232.94 g/mol | [1][2] |

| IUPAC Name | 2-bromo-N,N-dimethylethanamine;hydrobromide | [2] |

| Melting Point | 188-189 °C | [1] |

| Physical Form | Solid | |

| Purity | Typically ≥96% |

Role in Chemical Synthesis: A Precursor to Bioactive Molecules

The primary documented application of this compound is as a versatile intermediate in organic synthesis.[1] Its utility stems from the presence of a reactive bromo group, which serves as a good leaving group in nucleophilic substitution reactions. This reactivity allows for the facile introduction of the N,N-dimethylethanamine moiety into a variety of molecular scaffolds.

A significant application is in the synthesis of phenothiazine derivatives.[4][5][6][7][8] Phenothiazines are a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antipsychotic, anti-inflammatory, and antimicrobial effects.[4][5][6][7][8] The N,N-dimethylethanamine side chain is a common feature in many biologically active phenothiazines, and this compound is a key building block for its installation.

Potential Biochemical Effects: An Exploration of Reactivity

The chemical structure of this compound suggests several potential avenues for biochemical interaction. The core of its reactivity lies in its classification as an alkylating agent.[10][11][12][13]

Alkylation of Nucleophilic Biomolecules

Alkylating agents are compounds that can transfer an alkyl group to nucleophilic sites on biomolecules.[11][12][13] In the case of 2-Bromo-N,N-dimethylethanamine, the ethyl group attached to the bromine atom is the alkylating moiety. The high reactivity of the carbon-bromine bond makes the terminal carbon susceptible to nucleophilic attack.

Potential biological nucleophiles that could be targeted by this compound include:

-

DNA: The nitrogen and oxygen atoms in the purine and pyrimidine bases of DNA are strong nucleophiles. Alkylation of these sites can lead to DNA damage, including the formation of adducts, DNA strand breaks, and cross-linking.[13] This can result in mutagenesis and cytotoxicity.[11]

-

Proteins: The side chains of several amino acids, such as cysteine (thiol group), histidine (imidazole ring), and lysine (amino group), are nucleophilic and can be alkylated. Alkylation can alter the three-dimensional structure of a protein, leading to a loss or modification of its function. This is particularly relevant for enzymes, where alkylation of active site residues can lead to irreversible inhibition.

-

Glutathione: This tripeptide is a major cellular antioxidant and detoxifying agent. Its thiol group is highly nucleophilic and can react with alkylating agents, leading to their detoxification. Depletion of cellular glutathione levels can render cells more susceptible to oxidative stress and the toxic effects of other electrophilic compounds.

The potential for this compound to act as a bifunctional alkylating agent, where the nitrogen atom could potentially form a reactive aziridinium ion after the initial alkylation event, could lead to DNA cross-linking, a mechanism employed by some anticancer drugs.[13]

Caption: General mechanism of biomolecule alkylation.

Potential Cellular Effects: From Cytotoxicity to Signaling Modulation

The potential biochemical interactions of this compound would be expected to translate into a range of cellular effects.

Cytotoxicity and Apoptosis

Extensive DNA damage or the inhibition of critical enzymes by alkylation can trigger programmed cell death, or apoptosis.[12] Therefore, it is plausible that this compound could exhibit cytotoxic effects, particularly in rapidly dividing cells that are more susceptible to DNA-damaging agents.

Modulation of Signaling Pathways

The alkylation of key proteins in cellular signaling pathways could lead to their activation or inhibition, thereby altering cellular communication and function. For instance, the alkylation of kinases or phosphatases could have widespread effects on cellular processes such as proliferation, differentiation, and survival.

Neurotransmitter System Interactions

Given that this compound is a precursor to many centrally acting phenothiazines, it is conceivable that the compound itself or its metabolites could interact with components of the nervous system.[4][5][6][7][8] Tertiary amines are a common structural motif in many neurotransmitters and psychoactive drugs.[14][15][16] Potential interactions could include effects on neurotransmitter receptors, transporters, or metabolic enzymes.

Experimental Workflows and Protocols

A systematic investigation is required to elucidate the specific biochemical and cellular effects of this compound. The following experimental workflow provides a roadmap for such a study.

Caption: A stepwise workflow for investigating cellular effects.

Protocol 1: Cell Viability Assessment using MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This initial screen is crucial for determining the cytotoxic potential of the compound and for selecting appropriate concentrations for subsequent experiments.

Methodology:

-

Cell Seeding: Plate cells (e.g., HeLa, MCF-7, or a relevant neuronal cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to create a range of final concentrations (e.g., 0.1 µM to 1 mM). Add the compound to the cells and incubate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the viability of control (untreated) cells and calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Assessment of DNA Damage using the Comet Assay (Single Cell Gel Electrophoresis)

Rationale: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Given that this compound is a potential alkylating agent, assessing its ability to induce DNA damage is a critical step in understanding its mechanism of action.

Methodology:

-

Cell Treatment: Treat cells with the compound at concentrations around the determined IC50 for a short duration (e.g., 2-4 hours).

-

Cell Embedding: Harvest the cells and embed them in a low-melting-point agarose on a microscope slide.

-

Cell Lysis: Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the DNA as nucleoids.

-

DNA Unwinding: Incubate the slides in an alkaline buffer to unwind the DNA.

-

Electrophoresis: Perform electrophoresis at a low voltage in the alkaline buffer. Damaged DNA (containing strand breaks) will migrate away from the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide) and visualize using a fluorescence microscope.

-

Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head using appropriate software.

Summary of Potential Biological Activities and Hazard Information

| Aspect | Potential Activity/Hazard | Rationale/Evidence |

| Biochemical | Alkylation of DNA and proteins | Inferred from its chemical structure as a bromo-alkane.[1][11][13] |

| Enzyme inhibition (e.g., methyltransferases) | Inferred from its role as a methylating agent and its ability to alkylate nucleophilic amino acid residues.[1] | |

| Cellular | Cytotoxicity, particularly in rapidly dividing cells | A likely consequence of DNA damage and protein alkylation.[12] |

| Induction of apoptosis | A common cellular response to extensive DNA damage.[12] | |

| Cell cycle arrest | A potential cellular response to allow for DNA repair. | |

| Anti-inflammatory effects | Suggested by some sources, but requires experimental validation.[3] | |

| Inhibition of β-amyloid aggregation | A potential therapeutic application for Alzheimer's disease, though direct evidence is lacking.[3] | |

| Toxicological | Harmful if swallowed | GHS Hazard Statement H302.[2] |

| Causes skin irritation | GHS Hazard Statement H315.[2] | |

| Causes serious eye irritation | GHS Hazard Statement H319.[2] | |

| May cause respiratory irritation | GHS Hazard Statement H335.[2] |

Conclusion

This compound is a compound with significant, yet largely unexplored, potential for biological activity. Its established role as a synthetic precursor for pharmacologically active molecules, combined with its inherent reactivity as an alkylating agent, makes it a compelling subject for further investigation. The experimental framework provided in this guide offers a systematic approach to characterizing its biochemical and cellular effects. Such studies will not only contribute to a better understanding of the biological consequences of exposure to this compound but may also uncover novel therapeutic applications or toxicological concerns.

References

- Sinha, S., Pandeya, S. N., & Yadav, D. (2011).

- Kaur, P., Utreja, D., & Sharma, S. (2025). Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. Mini Reviews in Medicinal Chemistry.

- Sinha, S., Pandeya, S. N., & Yadav, D. (2011).

- Kaur, P., Utreja, D., & Sharma, S. (2025). Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. Mini Reviews in Medicinal Chemistry.

- (2019). Recent Progress in Synthesis, Structure and Biological Activities of Phenothiazine Derivatives 1.

- Teicher, B. A., Cucchi, C. A., Lee, J. B., Flatow, J. L., Rosowsky, A., & Frei, E., 3rd. (1986). Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines. Cancer research, 46(9), 4379–4383.

- Gerson, S. L., Bulgar, A. D., Weeks, L. D., & Chabner, B. A. (2016).

-

2-Bromoethyldimethylammonium bromide | C4H11Br2N | CID 45791347 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

-

This compound - [B39953] - Synthonix. (n.d.). Retrieved January 5, 2026, from [Link]

-

Insight into the role of N,N-dimethylaminoethyl methacrylate (DMAEMA) conjugation onto poly(ethylenimine): Cell viability and gene transfection studies | Request PDF. (n.d.). Retrieved January 5, 2026, from [Link]

-

2-Bromoethyldimethylamine | C4H10BrN | CID 17864 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

- Rizwan, M. (2022, September 30).

-

Lecture 2: DNA cross-linkers and alkylating agents – regarded as non-cell cycle specific. (n.d.). Retrieved January 5, 2026, from [Link]

-

(Dimethylamino)ethyl methacrylate | C8H15NO2 | CID 17869 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

- Kędra, K., & Janeczek, H. (2023). Poly(N,N-dimethylaminoethyl methacrylate) as a bioactive polyelectrolyte—production and properties. Polymers, 15(18), 3804.

-

Clinical and High-Dose Alkylating Agents. (n.d.). Retrieved January 5, 2026, from [Link]

-

Hydrolysis of N,N -Dimethylaminoethyl Methacrylate and Its Salts in Concentrated Aqueous Solutions. (n.d.). Retrieved January 5, 2026, from [Link]

-

(PDF) Antibacterial properties of poly (N,N-dimethylaminoethyl methacrylate) obtained at different initiator concentrations in solution polymerization. (n.d.). Retrieved January 5, 2026, from [Link]

-

Effect of bromine atom number on cytotoxicity of two substances 2-furylethylene derivatives in normal and tumoral cell lines. (n.d.). Retrieved January 5, 2026, from [Link]

-

Focus On: Neurotransmitter Systems - PMC. (n.d.). Retrieved January 5, 2026, from [Link]

-

Neurotransmitters—Key Factors in Neurological and Neurodegenerative Disorders of the Central Nervous System. (n.d.). Retrieved January 5, 2026, from [Link]

- Neurotransmitters: What They Are, Functions & Types. (2022, March 14). Cleveland Clinic.

-

Investigation of the Effects of the Endogenous Cannabinoid Anandamide on Luminal A Breast Cancer Cell Line MCF-7 | Cellular and Molecular Biology. (n.d.). Retrieved January 5, 2026, from [Link]

-

Functional Significance of Neurotransmitter Systems. (n.d.). Retrieved January 5, 2026, from [Link]

Sources

- 1. This compound | 2862-39-7 | Benchchem [benchchem.com]

- 2. 2-Bromoethyldimethylammonium bromide | C4H11Br2N | CID 45791347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 2862-39-7 | FB140652 [biosynth.com]

- 4. scispace.com [scispace.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Synthesis and Biological Activity of Phenothiazine Derivatives | Semantic Scholar [semanticscholar.org]

- 7. Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthonix, Inc > 2862-39-7 | this compound [synthonix.com]

- 10. Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 12. nursingcecentral.com [nursingcecentral.com]

- 13. courses.washington.edu [courses.washington.edu]

- 14. Focus On: Neurotransmitter Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. my.clevelandclinic.org [my.clevelandclinic.org]

The Halogenated Amine Derivatives: A Historical and Synthetic Odyssey

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The incorporation of halogens into amine-containing molecules has been a transformative force in the chemical sciences, underpinning significant advancements in medicine, agriculture, and materials science. This in-depth technical guide charts the historical development of halogenated amine derivatives, from the earliest serendipitous discoveries to the sophisticated, targeted synthetic strategies of the modern era. We will traverse the timeline of N-chloro, N-bromo, N-iodo, and N-fluoro amines, examining the seminal discoveries, the evolution of synthetic methodologies, and the ever-expanding applications of these versatile compounds. This guide is intended for researchers, scientists, and drug development professionals, providing not only a historical perspective but also practical, field-proven insights into the synthesis and utility of this critical class of molecules.

Part 1: The Dawn of Halogenated Amines - N-Chloro Derivatives and the Advent of Chemical Warfare Agents

The story of halogenated amines begins not with a flash of insight, but with the steady accumulation of observations in the burgeoning field of organic chemistry in the 19th century. The earliest encounters with this class of compounds were with the chloro-derivatives, their reactivity and potential both for benefit and harm becoming quickly apparent.

Early Synthesis and the Rise of a Disinfectant

The first documented synthesis of a simple N-haloamine dates back to 1881, with the preparation of N-chloroethanamine from the reaction of ethylamine with a hypochlorite solution.[1] However, it was the work of Frederick Daniel Chattaway in 1905 that brought N-chloroamines to the forefront of practical application. His synthesis of Chloramine-T, the sodium salt of N-chloro-p-toluenesulfonamide, created a stable, water-soluble compound that slowly releases hypochlorous acid, making it a potent and long-lasting disinfectant and antibacterial agent.[2] For over a century, Chloramine-T and related compounds have been staples in water treatment and sanitation, a testament to the early harnessing of the N-Cl bond's reactive power.[2][3][4][5][6]

The use of chloramines for water disinfection has a long and successful history in the United States, with some cities like Denver, Colorado, utilizing this method since 1918.[3] The primary advantage of chloramination over chlorination is the reduction in the formation of carcinogenic disinfection byproducts like trihalomethanes (THMs).[3][6]

The Hofmann-Löffler-Freytag Reaction: A Paradigm Shift in Synthesis

While the disinfectant properties of N-chloroamines were being explored, their potential as synthetic intermediates was also being uncovered. In 1878, August Wilhelm von Hofmann, while investigating the structure of piperidine, inadvertently produced N-haloamines.[7][8] This work laid the foundation for what would become one of the most powerful reactions in synthetic organic chemistry. In 1909, Karl Löffler and C. Freytag extended Hofmann's work, demonstrating that N-chloroamines could be cyclized under acidic conditions to form pyrrolidines.[7][9] This transformation, now known as the Hofmann-Löffler-Freytag reaction, was a landmark achievement in C-H functionalization.[7][9]

The reaction proceeds through a nitrogen-centered radical cation, which intramolecularly abstracts a hydrogen atom from a δ-carbon, leading to the formation of a five-membered ring.[7][9] This ability to selectively functionalize an unactivated C-H bond was revolutionary and provided a new strategy for the synthesis of nitrogen-containing heterocycles, which are prevalent in natural products and pharmaceuticals.[7][9]

-

Step 1: N-Halogenation: The starting amine is treated with a suitable halogenating agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite, to form the corresponding N-chloroamine.

-

Step 2: Acid-Mediated Cyclization: The N-chloroamine is dissolved in a strong acid, typically concentrated sulfuric acid or trifluoroacetic acid.

-

Step 3: Initiation: The reaction is initiated by heat or UV light, which promotes the homolytic cleavage of the N-Cl bond to generate the key nitrogen-centered radical cation.

-

Step 4: Intramolecular Hydrogen Abstraction: The nitrogen radical abstracts a hydrogen atom from the δ-carbon, forming a carbon-centered radical.

-

Step 5: Halogen Transfer and Ring Closure: The carbon radical abstracts a chlorine atom from another molecule of the N-chloroamine, propagating the radical chain and forming a δ-chloroamine. This intermediate then undergoes intramolecular nucleophilic substitution to form the pyrrolidine ring.

-